molecular formula C11H12BrN3 B11795244 5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine

5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine

Cat. No.: B11795244
M. Wt: 266.14 g/mol
InChI Key: UYAKZALQNLABPI-UHFFFAOYSA-N
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Description

5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features a bromine atom, a pyrazole ring, and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine typically involves the reaction of 2-bromo-5-chloropyridine with 1-isopropyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

5-bromo-2-(1-propan-2-ylpyrazol-4-yl)pyridine

InChI

InChI=1S/C11H12BrN3/c1-8(2)15-7-9(5-14-15)11-4-3-10(12)6-13-11/h3-8H,1-2H3

InChI Key

UYAKZALQNLABPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2=NC=C(C=C2)Br

Origin of Product

United States

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